REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:18]=[C:19]([S:28](=[O:31])(=[O:30])[NH2:29])[C:20]=1[O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:9][NH:10]CC1C=CC=CC=1)[CH2:2][CH2:3][CH3:4]>COCCO.[Pd]>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:18]=[C:19]([S:28](=[O:31])(=[O:30])[NH2:29])[C:20]=1[O:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[CH2:9][NH2:10])[CH2:2][CH2:3][CH3:4]
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Name
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(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine
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Quantity
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8.8 g
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Type
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reactant
|
Smiles
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C(CCC)NC=1C=C(CNCC2=CC=CC=C2)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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COCCO
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After about 5 hours the theoretical amount of hydrogen has been absorbed
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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the mixture is heated on a steam-bath
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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to remove the catalyst
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Type
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CUSTOM
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Details
|
The filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C=C(CN)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |